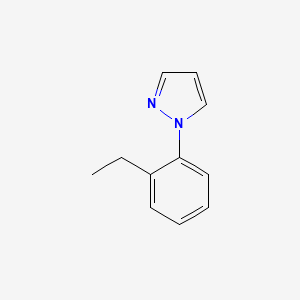

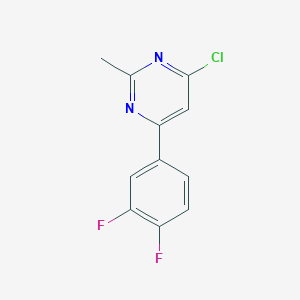

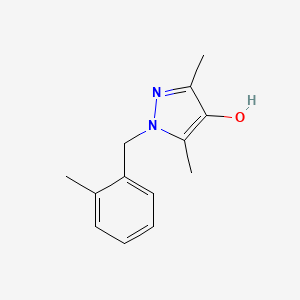

6-(Furan-3-yl)-2-methylpyrimidin-4-amine

Übersicht

Beschreibung

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Furan compounds can be synthesized using a variety of methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . For instance, a novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed on the basis of hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .Chemical Reactions Analysis

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) have been used in a variety of reactions . The types of reactions applicable to FPCs include one component synthesis, cycloaddition, and cycloisomerization reaction .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Biomass Conversion to Furan Derivatives

Furan derivatives, such as “6-(Furan-3-yl)-2-methylpyrimidin-4-amine,” are pivotal in the transformation of biomass into valuable chemicals. The furan ring, sourced from biomass, serves as a key intermediate for synthesizing a wide array of compounds. This process is crucial for developing sustainable chemical industries that rely on renewable resources instead of fossil fuels .

Synthesis of Biologically Active Molecules

The furan moiety is a common feature in molecules with significant biological activities. “6-(Furan-3-yl)-2-methylpyrimidin-4-amine” can be utilized as a building block for synthesizing compounds with potential anticancer, antiparasitic, and insulin secretion inhibitory properties. This makes it an invaluable compound for drug discovery and medicinal chemistry .

Development of Furan-Based Polymers

Furan-based compounds are used to create novel polymers with unique properties. These polymers have applications in various industries, including electronics, automotive, and packaging. The furan ring imparts rigidity and thermal stability to the polymer chains, enhancing their performance .

Catalysis

The furan ring in “6-(Furan-3-yl)-2-methylpyrimidin-4-amine” can act as a ligand in catalytic systems. It can coordinate with metal centers, facilitating various catalytic reactions such as hydrogenation, oxidation, and C-C bond formation. This is essential for the development of efficient and selective catalysts .

Advanced Material Synthesis

Furan derivatives are used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). The electronic properties of the furan ring make it suitable for applications in optoelectronics and photonics .

Agrochemical Research

Compounds containing the furan ring are explored for their potential use in agrochemicals. They can serve as precursors for herbicides, pesticides, and fungicides, contributing to the development of new solutions for crop protection .

Flavor and Fragrance Industry

Furan derivatives are known for their aromatic properties and are used in the flavor and fragrance industry. They can be synthesized into compounds that mimic natural flavors or fragrances, offering a synthetic alternative for scarce natural resources .

Environmental Remediation

The reactivity of the furan ring allows “6-(Furan-3-yl)-2-methylpyrimidin-4-amine” to be used in environmental remediation processes. It can participate in the degradation of pollutants or the synthesis of materials that capture and remove contaminants from the environment .

Zukünftige Richtungen

The chemical industry has begun to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) offer a promising future direction .

Eigenschaften

IUPAC Name |

6-(furan-3-yl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-11-8(4-9(10)12-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSDIESOJPPSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Furan-3-yl)-2-methylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Chlorophenyl)methyl][(3-chloropyridin-4-yl)methyl]amine](/img/structure/B1466799.png)

![3,3-Dimethyl-4-[2-(toluene-4-sulfonyloxy)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466815.png)